molecular formula C14H18ClFN2O B13253390 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Cat. No.: B13253390
M. Wt: 284.75 g/mol
InChI Key: JNAGEAMIBKOSKA-UHFFFAOYSA-N
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Description

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a piperazine derivative featuring a cyclopropane ring fused to a 4-fluorophenyl group and linked via a carbonyl moiety to the piperazine nitrogen.

Properties

Molecular Formula

C14H18ClFN2O

Molecular Weight

284.75 g/mol

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C14H17FN2O.ClH/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17;/h1-4,12-13,16H,5-9H2;1H

InChI Key

JNAGEAMIBKOSKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the cyclopropylcarbonyl-piperazine intermediate.
  • Introduction of the 4-fluorophenyl substituent on the cyclopropyl ring.
  • Conversion to the hydrochloride salt to improve compound handling and purity.

Key Synthetic Steps

Synthesis of 1-(Cyclopropylcarbonyl)piperazine
  • Piperazine is reacted with cyclopropanecarbonyl chloride in an acidic or neutral solvent system such as acetic acid or dichloromethane.
  • The reaction is typically conducted at room temperature with stirring overnight.
  • The product is isolated by filtration and solvent distillation, followed by washing and drying to yield 1-(cyclopropylcarbonyl)piperazine.
Deprotection and Salt Formation
  • Boc-protected intermediates (tert-butyl esters) are deprotected using trifluoroacetic acid or 6M hydrochloric acid in ethanol.
  • The resulting free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in methanol at 0–20 °C.
  • This step yields the hydrochloride salt as an off-white solid with high purity and yield (up to 100%).

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Formation of 1-(cyclopropylcarbonyl)piperazine Piperazine + cyclopropanecarbonyl chloride; acetic acid; stirring overnight Acetic acid 25–40 °C Overnight ~100 Reaction mixture filtered, solvent distilled, washed, and dried
Amide coupling with 4-fluorophenylcyclopropyl intermediate 4-(fluorophenyl)cyclopropyl acid + 1-(cyclopropylcarbonyl)piperazine + HBTU + base (DIPEA or Et3N) Dichloromethane or DMAc Room temperature (20–25 °C) 16–18 hours 60–86 Purified by preparative HPLC or column chromatography
Boc deprotection Boc-protected piperazine intermediate + trifluoroacetic acid or 6M HCl in ethanol Ethanol 0–25 °C 1 hour Quantitative Followed by basification and extraction
Hydrochloride salt formation Free amine + HCl in methanol Methanol 0–20 °C Overnight ~100 Product isolated as off-white solid

Chemical Reactions Analysis

Types of Reactions: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropylcarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Key Compounds:

GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

  • Structure : Contains a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.
  • Relevance : High affinity for dopamine transporters (DAT) with moderate selectivity over serotonin transporters (SERT) .
  • Distinction from Target Compound : Lacks the cyclopropane ring but shares fluorinated aromatic moieties.

1-(4-Fluorophenyl)piperazine Hydrochloride

  • Structure : Simplest analog with a single 4-fluorophenyl group directly attached to piperazine.
  • Relevance : Used as a precursor in synthesizing complex derivatives; exhibits serotonergic activity .
  • Distinction : Absence of cyclopropane and carbonyl groups reduces steric complexity.

Compound 21 ()

  • Structure : 1-(Benzo[b]thiophen-4-yl)-4-(((1R,2R)-2-(((6-fluoropyridin-3-yl)oxy)methyl)cyclopropyl)methyl)piperazine hydrochloride.
  • Relevance : Cyclopropane-piperazine linkage similar to the target compound but with heteroaromatic substituents (benzo[b]thiophene, fluoropyridine) .

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine ()

  • Structure : Fluorobenzoyl group attached via a propyl chain.
  • Relevance : Demonstrates synthetic versatility of fluorophenyl-piperazine derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound* C₁₄H₁₆FN₃O·HCl ~301.8 Not reported Cyclopropane rigidity, fluorophenyl
GBR 12909 C₂₅H₂₅F₂N₂O 422.5 Not reported Bis(4-fluorophenyl)methoxy group
1-(4-Fluorophenyl)piperazine HCl C₁₀H₁₂FN₂·2HCl 253.1 Not reported Minimal steric bulk
Compound 21 () C₂₂H₂₄FN₃OS·HCl 398.16† 206.0–207.4 Heteroaromatic substituents

*Estimated based on structural formula.
†ESI-MS (m/z): 398.1624 [M+H]+ .

Dopamine/Serotonin Transporter Affinity:
  • GBR 12909 :
    • DAT Ki: 0.6 nM (high affinity)
    • SERT Ki: 120 nM (selectivity ratio DAT:SERT = 200:1) .
  • Compound 33 () :
    • DAT Ki: Comparable to GBR 12909 but with improved SERT selectivity .
  • 1-(4-Fluorophenyl)piperazine HCl : Primarily acts as a serotonin receptor agonist, with weaker transporter affinity .
Sigma Receptor Interactions:
  • Sigma Ligands (): Fluorophenyl-piperazine derivatives like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol modulate dopamine release via sigma-1 receptors .

Biological Activity

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a compound that has attracted attention due to its potential therapeutic applications, particularly in the realm of neurological and metabolic disorders. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C13_{13}H15_{15}ClF1_{1}N1_{1}O
  • Molecular Weight : 251.72 g/mol

The biological activity of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride primarily involves its interaction with various neurotransmitter receptors, particularly the cannabinoid receptors (CB1 and CB2). Research indicates that this compound acts as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception.

Key Findings:

  • CB1 Receptor Binding : The compound exhibits selective binding affinity for the CB1 receptor with a Ki value of approximately 220 nM, indicating a significant potential for modulating cannabinoid signaling pathways .
  • Inverse Agonism : It has been shown to antagonize basal G protein coupling activity of CB1, thereby influencing downstream signaling pathways associated with metabolic regulation and neuroprotection .

Pharmacological Properties

The pharmacological profile of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride suggests multiple therapeutic applications:

  • Anti-obesity Effects : Due to its action on the CB1 receptor, the compound may serve as an effective anti-obesity agent by reducing appetite and promoting energy expenditure.
  • Neurological Benefits : Its ability to modulate neurotransmitter systems may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Study 1: Anti-obesity Potential

A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride exhibited significant weight loss in animal models. These findings suggest that targeting the CB1 receptor can effectively reduce body weight without severe side effects typically associated with first-generation CB1 antagonists .

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic investigations revealed that it enhances mitochondrial membrane potential and reduces reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .

Comparative Biological Activity Table

Compound NameCB1 Ki Value (nM)Effect on AppetiteNeuroprotective Activity
1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride220DecreasedYes
Rimonabant (SR141716A)3.5DecreasedYes
Taranabant10DecreasedModerate

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